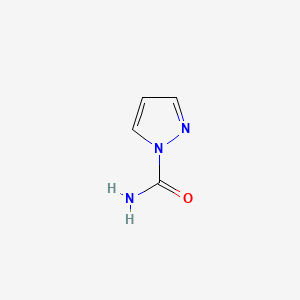

1H-Pyrazole-1-carboxamide

Vue d'ensemble

Description

Le Carzolamide est un inhibiteur de l'anhydrase carbonique principalement utilisé dans le traitement de la pression intraoculaire élevée dans des affections telles que le glaucome à angle ouvert et l'hypertension oculaire . C'est un dérivé sulfonamide non bactériostatique qui agit en bloquant une enzyme dans le processus ciliaire qui régule l'équilibre ionique et la pression du fluide dans les yeux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Carzolamide implique plusieurs étapes, commençant par la réaction du thiophène-2-thiol avec l'acide but-2-énoïque pour former un mélange racémique du composé de base . Ce mélange est ensuite soumis à une chromatographie sur colonne et à une résolution à l'aide d'un agent de résolution tel que l'acide di-p-toluoyl-L-tartrique monohydraté dans le n-propanol pour obtenir du Carzolamide pur . Le processus implique également l'oxydation d'un intermédiaire hydroxysulfonamide en présence d'oxydants tels que le peracide, l'hydroperoxyde de tert-butyle ou le peroxyde d'hydrogène .

Méthodes de production industrielle

La production industrielle du Carzolamide suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour garantir un rendement et une pureté élevés, impliquant souvent des techniques avancées telles que la solvolyse stéréosélective et l'utilisation de systèmes de solvants spécifiques pour obtenir la pureté diastéréoisomérique souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le Carzolamide subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'intermédiaire hydroxysulfonamide est oxydé pour former la structure sulfonamide finale.

Substitution : Le groupe éthylamino est introduit par des réactions de substitution.

Réactifs et conditions courants

Agents oxydants : Peracide, hydroperoxyde de tert-butyle, peroxyde d'hydrogène.

Solvants : Mélange acétone/tampon phosphate pour la solvolyse stéréosélective.

Produits principaux

Le principal produit de ces réactions est le Carzolamide lui-même, avec une pureté diastéréoisomérique élevée obtenue par un contrôle minutieux des conditions de réaction .

Applications de la recherche scientifique

Le Carzolamide a un large éventail d'applications de recherche scientifique :

Médecine : Principalement utilisé en ophtalmologie pour le traitement du glaucome et de l'hypertension oculaire.

Industrie : Utilisé dans la production de solutions ophtalmiques à usage médical.

Mécanisme d'action

Le Carzolamide exerce ses effets en inhibant de manière réversible l'enzyme anhydrase carbonique II et IV dans l'épithélium ciliaire . Cette inhibition réduit la production d'humeur aqueuse, abaissant ainsi la pression intraoculaire . Le composé se lie au site actif de l'enzyme, empêchant la conversion de l'acide carbonique en bicarbonate et en protons, ce qui est essentiel pour la régulation des fluides dans l'œil .

Applications De Recherche Scientifique

Anticancer Applications

1H-Pyrazole-1-carboxamide derivatives have demonstrated promising anticancer properties across various studies. Notable findings include:

- Inhibition of Cancer Cell Proliferation : A study synthesized a series of this compound derivatives and evaluated their antiproliferative activity against the A375 human melanoma cell line. Among these, a specific derivative exhibited potent activity comparable to sorafenib, a known anticancer drug .

- Targeting Multiple Cancer Types : Compounds featuring the 1H-pyrazole structure have shown efficacy against several cancer types, including lung, breast, colorectal, and prostate cancers. The mechanism often involves inhibition of key cancer-related targets such as topoisomerase II and EGFR .

- Carbonic Anhydrase Inhibition : Recent studies have highlighted the effectiveness of certain 1H-pyrazole derivatives as inhibitors of tumor-associated carbonic anhydrases (CAs) IX and XII. These compounds exhibited subnanomolar inhibition constants, indicating their potential as anticancer agents targeting these isozymes .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied:

- Broad-Spectrum Antimicrobial Effects : Various derivatives have shown significant antibacterial and antifungal activity. For instance, pyrazoline derivatives derived from 1H-pyrazole structures have been evaluated for their efficacy against pathogenic bacteria and fungi .

- Mechanisms of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been explored in several research contexts:

- Inhibition of Inflammatory Mediators : Some studies indicate that these compounds can inhibit the production of inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Other Therapeutic Applications

Beyond cancer and antimicrobial applications, this compound derivatives have shown promise in other therapeutic areas:

- Anti-diabetic Activity : Recent investigations have revealed that certain pyrazole derivatives possess anti-diabetic properties, potentially through mechanisms involving glucose metabolism regulation .

- Neuropsychiatric Disorders : Compounds based on the pyrazole structure have been utilized in imaging studies related to cannabinoid receptors, which are implicated in neuropsychiatric conditions .

Data Summary

The following table summarizes key findings related to the applications of this compound derivatives:

Mécanisme D'action

Carzolamide exerts its effects by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure . The compound binds to the active site of the enzyme, preventing the conversion of carbonic acid to bicarbonate and protons, which is essential for fluid regulation in the eye .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétazolamide : Un autre inhibiteur de l'anhydrase carbonique utilisé pour des indications similaires mais avec des effets secondaires systémiques.

Brinzolamide : Un inhibiteur topique de l'anhydrase carbonique avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Unicité

Le Carzolamide est unique en sa capacité à fournir une réduction efficace de la pression intraoculaire avec des effets secondaires systémiques minimes par rapport aux inhibiteurs oraux de l'anhydrase carbonique comme l'acétazolamide . Son application topique permet une action ciblée dans l'œil, réduisant le risque d'effets secondaires systémiques .

Activité Biologique

1H-Pyrazole-1-carboxamide is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological properties, including anti-diabetic, anticancer, and antioxidant effects, supported by various research findings and case studies.

Structure and Synthesis

This compound and its derivatives are synthesized through various methods, often involving the condensation of hydrazine derivatives with carbonyl compounds. The structural characteristics can be modified by substituting different aryl groups, which significantly influences their biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives.

- Inhibition of Cancer Cell Lines :

- A study reported that certain derivatives exhibited significant antiproliferative activity against the A375 melanoma cell line, with some compounds showing IC50 values comparable to established drugs like sorafenib .

- Another investigation highlighted the effectiveness of specific derivatives against various cancer cell lines (e.g., MCF-7, NCI-H460) with IC50 values as low as 0.01 µM for some compounds .

Anti-Diabetic Activity

Recent studies have also focused on the anti-diabetic properties of this compound derivatives:

- Enzyme Inhibition : Compounds were evaluated for their inhibitory effects on α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. IC50 values were recorded at 75.62 µM for α-glucosidase and 95.85 µM for α-amylase, indicating promising anti-diabetic potential compared to standard drugs like acarbose .

Antioxidant Activity

The antioxidant capabilities of these compounds have been assessed through various assays:

- Radical Scavenging : The derivatives demonstrated considerable radical scavenging abilities in DPPH and ABTS assays, highlighting their potential as antioxidants .

The biological activities of this compound are attributed to their ability to interact with specific biological targets:

- Carbonic Anhydrase Inhibition : Certain derivatives showed high affinity for tumor-associated carbonic anhydrases (CA IX and CA XII), with inhibition constants (KIs) in the low nanomolar range, making them potential candidates for cancer therapy .

- EGFR Inhibition : Some pyrazole derivatives have been reported to exhibit significant inhibitory activity against the epidermal growth factor receptor (EGFR), with IC50 values as low as 0.07 µM, indicating their potential in treating cancers driven by EGFR signaling pathways .

Study on Anticancer Potential

In a comprehensive study, a series of novel pyrazole derivatives were synthesized and screened against several cancer cell lines. The findings revealed that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Evaluation of Anti-Diabetic Properties

A recent evaluation focused on two specific derivatives (Pyz-1 and Pyz-2) which displayed potent inhibition of α-glucosidase and α-amylase enzymes, suggesting their utility in managing postprandial hyperglycemia in diabetic patients .

Propriétés

IUPAC Name |

pyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHGMFTRAFHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284284 | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-08-8 | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PS88G4BF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.